1-[2-(Ethylsulfanyl)phenyl]ethan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-3-12-10-7-5-4-6-9(10)8(2)11/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZLTLOQRZJNCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 2 Ethylsulfanyl Phenyl Ethan 1 One
Established Synthetic Pathways to Substituted Aryl Ethanones.researchgate.netacs.org
The introduction of an acetyl group onto an aromatic ring is a fundamental transformation in organic chemistry, leading to the class of compounds known as aryl ethanones or acetophenones.
The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. organic-chemistry.org This electrophilic aromatic substitution reaction involves treating an aromatic compound with an acylating agent, such as an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), in the presence of a Lewis acid catalyst. organic-chemistry.orgnih.gov
For the synthesis of 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one, the starting material would be ethyl phenyl sulfide (B99878). The ethylsulfanyl group (-SEt) is an ortho-, para-directing activator, meaning the incoming acetyl group will be directed to the positions ortho and para to the sulfur atom.
Reaction Mechanism:
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) reacts with the acylating agent to form a highly electrophilic acylium ion, which is stabilized by resonance. youtube.com
Electrophilic Attack: The electron-rich aromatic ring of ethyl phenyl sulfide attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.
Deprotonation: A base (such as AlCl₄⁻) removes a proton from the carbon bearing the new acetyl group, restoring the aromaticity of the ring and yielding the final product. youtube.com
A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is less reactive than the starting material due to the electron-withdrawing nature of the carbonyl group. nih.govlibretexts.org This deactivation prevents subsequent reactions, thus avoiding polyacylation. organic-chemistry.orglibretexts.org
| Catalyst | Acylating Agent | Typical Conditions | Ref. |
| AlCl₃ (Aluminum chloride) | Acetyl chloride | Anhydrous solvent (e.g., CS₂, nitrobenzene), 0°C to RT | nih.gov |
| FeCl₃ (Ferric chloride) | Acetic anhydride | Anhydrous solvent, elevated temperatures | nih.gov |
| ZnO (Zinc oxide) | Acetyl chloride | Solid-phase, solvent-free conditions | organic-chemistry.org |
| Methanesulfonic acid | Carboxylic acids | Graphite surface, mild conditions | organic-chemistry.org |
Beyond the traditional Friedel-Crafts reaction, other methods can be employed to acylate aromatic rings. One such method is the Vilsmeier-Haack reaction, which typically formylates aromatic compounds but can be adapted. For instance, acetophenones can react with the Vilsmeier reagent (formed from POCl₃ and DMF) to produce β-chloroacroleins. mdpi.com While not a direct acylation to form the target compound, this reactivity highlights alternative pathways for functionalizing aryl ketones. Other modern approaches utilize different catalysts or reagents to achieve acylation under milder or more environmentally friendly conditions. organic-chemistry.org
Routes for Incorporating the Ethylsulfanyl Moiety.mdpi.comrsc.orgchemsynthesis.com
The formation of the carbon-sulfur bond is a critical step in the synthesis of this compound. This can be achieved either by starting with a pre-functionalized thiol or by introducing the sulfur atom onto an existing aryl ketone.
This method represents a straightforward nucleophilic substitution pathway. It would typically involve the deprotonation of 2-mercaptoacetophenone with a suitable base (e.g., sodium hydroxide, sodium hydride) to form the corresponding thiolate anion. This potent nucleophile can then react with an ethylating agent, such as ethyl bromide or ethyl iodide, in an Sₙ2 reaction to form the desired thioether product.
General Reaction Scheme:
Thiolate Formation: Ar-SH + Base → Ar-S⁻Na⁺
Alkylation: Ar-S⁻Na⁺ + CH₃CH₂-Br → Ar-S-CH₂CH₃ + NaBr
This approach is fundamentally sound, relying on well-established reactivity principles. The efficiency of the reaction depends on factors such as the choice of solvent, temperature, and the nature of the base and alkylating agent.
Modern synthetic chemistry offers powerful transition metal-catalyzed cross-coupling reactions for the formation of C–S bonds. These methods often provide high yields and excellent functional group tolerance. acs.org Palladium and copper are the most common catalysts for these transformations. nih.govnih.gov
Palladium-Catalyzed Reactions: Palladium complexes can catalyze the coupling of aryl halides (e.g., 2-bromoacetophenone (B140003) or 2-iodoacetophenone) with thiols or thiol surrogates. nih.gov For example, a one-pot synthesis can involve the reaction of two different aryl bromides with a thiol surrogate like triisopropylsilanethiol (B126304) (TIPS-SH), demonstrating the versatility of this approach. nih.gov Another advanced strategy is the palladium-catalyzed intermolecular transthioetherification, where an aryl halide reacts with an existing thioether to exchange the aryl group. rsc.orgrsc.org
Copper-Catalyzed Reactions: Copper-catalyzed reactions are often a more economical alternative to palladium. nih.gov These methods can couple aryl halides, aryl boronic acids, or even aryl alcohols with a sulfur source. researchgate.netnih.gov A copper-catalyzed three-component reaction involving aryldiazonium salts, a sulfur dioxide surrogate like DABSO, and alkyl bromides has been developed for the synthesis of aryl alkyl thioethers. acs.orgacs.org Another protocol uses copper powder to directly synthesize aryl thiols from aryl iodides using sodium sulfide, which can then be alkylated. organic-chemistry.org
| Catalyst System | Reactants | Key Features | Ref. |
| Palladium(II) acetate (B1210297) / CyPF-tBu | Aryl Bromide + Triisopropylsilanethiol (TIPS-SH) | One-pot synthesis of unsymmetrical diaryl thioethers. | nih.gov |
| Palladium(II) chloride / Xantphos | Aryl Halide + Thioether/Thioester | Intermolecular transthioetherification. | rsc.org |
| Copper(I) iodide / PPh₃ | Aryl Boronic Acid + Arylsulfonyl Chloride | Direct coupling with arylsulfonyl chloride as sulfur source. | researchgate.net |
| Copper Catalyst / Zinc | Aryldiazonium Salt + DABSO + Alkyl Bromide | Three-component reaction for aryl alkyl thioethers. | acs.org |
Nucleophilic Aromatic Substitution (NAS) provides a direct route to forming the C–S bond by displacing a leaving group on the aromatic ring with a sulfur nucleophile. masterorganicchemistry.com For this reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. askthenerd.comlibretexts.org
In the context of synthesizing this compound, the acetyl group (-COCH₃) is a moderately strong electron-withdrawing group. Therefore, a substrate like 2-fluoroacetophenone (B1329501) or 2-chloroacetophenone (B165298) could react with a nucleophile such as sodium ethanethiolate (NaSEt).
Mechanism (Addition-Elimination):
Nucleophilic Attack: The ethanethiolate anion attacks the carbon atom bearing the leaving group (e.g., fluorine or chlorine), breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com
Stabilization: The negative charge of this intermediate is stabilized by resonance, with delocalization onto the oxygen atom of the ortho-acetyl group. askthenerd.comyoutube.com This stabilization is crucial for the reaction to proceed. askthenerd.com
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product. youtube.com
The rate-determining step is typically the initial nucleophilic attack, which disrupts the stable aromatic system. youtube.comyoutube.com An interesting feature of this mechanism is that fluoride (B91410) is often the best leaving group, contrary to Sₙ1/Sₙ2 reactions, because its high electronegativity strongly polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack. askthenerd.comyoutube.com
Chemo-, Regio-, and Stereoselective Synthesis Considerations
The synthesis of this compound requires careful consideration of selectivity at multiple levels to ensure the desired product is obtained with high purity and yield.
Regioselectivity: The primary challenge in synthesizing this compound is achieving the ortho-acylation of an ethylthiobenzene precursor. Traditional electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation, on thioanisole (B89551) (a close analog) predominantly yield the para-substituted product due to the steric hindrance of the ortho position and the directing effect of the sulfur atom. researchgate.netias.ac.in Overcoming this inherent regiochemical preference necessitates the use of more advanced strategies.
One of the most effective methods for directing functionalization to the ortho position is directed ortho-lithiation (DoL) . researchgate.netresearchgate.net In this approach, a directing metalating group (DMG) on the aromatic ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. For the synthesis of the target compound, a potential precursor could be an acetophenone (B1666503) derivative with a directing group at the 2-position, which is later converted to the ethylsulfanyl group. Alternatively, an ethylthiobenzene derivative bearing a suitable directing group could be acylated at the ortho position.
Another approach to control regioselectivity involves the use of transition-metal-catalyzed C-H activation. researchgate.netethz.ch These methods can enable the direct functionalization of a specific C-H bond, often guided by a directing group, offering a powerful tool for achieving ortho-selectivity that is not possible with classical methods.
Chemoselectivity: Chemoselectivity becomes crucial when multiple reactive functional groups are present in the starting materials or intermediates. For instance, in a molecule containing both a carbonyl group and a thioether, certain reagents might react with either functionality. In the synthesis of β-keto sulfones, a related class of compounds, chemoselective oxidation of the sulfide to a sulfoxide (B87167) or sulfone without affecting other parts of the molecule is a key step. researchgate.net Similarly, when introducing the ethylsulfanyl group, reaction conditions must be chosen to avoid undesired side reactions, such as oxidation of the sulfur atom or reactions involving the ketone moiety.
Stereoselectivity: While this compound itself is not chiral, stereoselectivity becomes a critical consideration if chiral centers are introduced in subsequent transformations or if chiral catalysts are used in its synthesis. For example, the asymmetric reduction of the ketone would lead to a chiral alcohol. In the broader context of β-keto sulfide synthesis, stereoselective methods are employed to create chiral building blocks for natural product synthesis. nih.gov
The following table summarizes various synthetic strategies and the selectivity considerations for each:
| Synthetic Strategy | Key Selectivity Consideration | Advantages | Challenges |
|---|---|---|---|
| Friedel-Crafts Acylation | Regioselectivity (ortho vs. para) | Well-established reaction. | Strongly favors para-substitution, leading to low yields of the desired ortho-isomer. researchgate.netias.ac.in |
| Directed ortho-Lithiation (DoL) | Regioselectivity | Excellent control for ortho-substitution. researchgate.net | Requires a suitable directing group and cryogenic conditions. |
| Transition-Metal-Catalyzed C-H Activation | Regioselectivity and Chemoselectivity | High regioselectivity possible with appropriate directing groups; often milder conditions than classical methods. researchgate.net | Catalyst cost and sensitivity; optimization of reaction conditions can be complex. |
Green Chemistry Principles and Sustainable Synthesis of this compound
The application of green chemistry principles is increasingly important in the design of synthetic routes to minimize environmental impact. mdpi.com The synthesis of this compound can be made more sustainable by considering several of the twelve principles of green chemistry.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mdpi.com Catalytic methods, such as transition-metal-catalyzed C-H activation, are often more atom-economical than stoichiometric reactions like classical Friedel-Crafts acylations, which generate large amounts of waste from the Lewis acid promoter.
Use of Safer Solvents and Auxiliaries: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Efforts are being made to replace hazardous and volatile organic solvents with greener alternatives. For instance, deep eutectic solvents have been explored as both a catalyst and a green solvent for Friedel-Crafts acylations, offering high yields and reusability. rsc.orgrsc.org
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. mdpi.com Catalytic approaches not only improve atom economy but also often allow for milder reaction conditions, reducing energy consumption. The development of reusable heterogeneous catalysts for reactions like Friedel-Crafts acylation is a key area of research to enhance sustainability. ias.ac.in
Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce the energy requirements of a chemical process. Microwave-assisted synthesis is another technique that can lead to shorter reaction times and reduced energy consumption. rsc.org
Reduction of Derivatives: Unnecessary derivatization steps should be minimized or avoided as they require additional reagents and generate waste. mdpi.com Direct C-H functionalization methods are advantageous in this regard as they can eliminate the need for pre-functionalized starting materials, thereby shortening the synthetic sequence.
The following table outlines the application of green chemistry principles to the synthesis of this compound:
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
|---|---|---|
| Atom Economy | Employing catalytic C-H activation/functionalization. | Higher efficiency and less waste generation. researchgate.net |
| Safer Solvents | Using deep eutectic solvents or water as the reaction medium. | Reduced environmental impact and improved safety. rsc.orgrsc.org |
| Catalysis | Utilizing reusable solid acid catalysts for acylation. | Lower catalyst loading, easier separation, and catalyst recycling. ias.ac.in |
| Energy Efficiency | Microwave-assisted synthesis or reactions at ambient temperature. | Reduced energy consumption and shorter reaction times. rsc.org |
| Reduce Derivatives | Direct C-H functionalization of an acetophenone precursor. | Fewer synthetic steps, leading to higher overall yield and less waste. researchgate.net |
Elucidation of Reactivity and Reaction Mechanisms of 1 2 Ethylsulfanyl Phenyl Ethan 1 One
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction typically proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comkhanacademy.orgyoutube.com The presence of the ethanone (B97240) and ethylsulfanyl groups on the phenyl ring significantly influences both the rate of reaction and the regiochemical outcome of the substitution. ulethbridge.calibretexts.org
Directing Effects of the Ethanone and Ethylsulfanyl Substituents
Substituents on an aromatic ring are classified as either activating or deactivating and as ortho-, para-, or meta-directing. wikipedia.orgwikipedia.org Activating groups increase the rate of electrophilic substitution compared to benzene by donating electron density to the ring, thereby stabilizing the arenium ion intermediate. wikipedia.org Conversely, deactivating groups withdraw electron density, making the ring less nucleophilic and slowing the reaction rate. wikipedia.orgyoutube.com
Ethylsulfanyl Group (-SEt): The ethylsulfanyl group, an alkyl thioether, exhibits a dual electronic effect. It has an electron-withdrawing inductive effect (-I) due to the electronegativity of the sulfur atom. However, the lone pairs of electrons on the sulfur atom can be donated to the aromatic ring through resonance (+M effect). This resonance effect is dominant, making the ethylsulfanyl group an activating group and an ortho-, para-director . It enriches the electron density at the positions ortho and para to itself.
Ethanone Group (-COCH₃): The ethanone (acetyl) group is a classic deactivating group . It strongly withdraws electron density from the aromatic ring through both inductive and resonance effects (-I and -M). youtube.com This withdrawal of electron density destabilizes the arenium ion intermediate, particularly when the positive charge is located on the ortho or para positions. Consequently, the ethanone group is a meta-director . libretexts.org
In the case of 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one, the two substituents are positioned ortho to each other. Their directing effects are cooperative, reinforcing substitution at the same positions. The ethylsulfanyl group at C2 directs incoming electrophiles to its ortho position (C3) and its para position (C5). The ethanone group at C1 directs to its meta positions (C3 and C5). Thus, both groups favor electrophilic attack at positions 3 and 5 .
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect | Favored Positions for Substitution |
|---|---|---|---|---|---|
| Ethylsulfanyl (-SEt) | C2 | -I, +M (donating) | Activating | Ortho, Para | 3 and 5 |
| Ethanone (-COCH₃) | C1 | -I, -M (withdrawing) | Deactivating | Meta | 3 and 5 |
Mechanistic Investigations of Substitution Patterns
The regioselectivity of electrophilic aromatic substitution is determined by the relative stability of the arenium ion intermediates formed upon attack at each possible position. masterorganicchemistry.com For this compound, we can analyze the intermediates for attack at positions 3, 4, 5, and 6.
Attack at positions 3 and 5 is strongly favored because the resulting carbocation intermediates are significantly stabilized by resonance. Specifically, the positive charge can be delocalized onto the sulfur atom of the ethylsulfanyl group, which can bear a positive charge and satisfy the octet rule for all atoms. This stabilization from the activating ethylsulfanyl group outweighs the destabilizing effect of the deactivating ethanone group.
In contrast, attack at positions 4 and 6 leads to less stable intermediates. For attack at C4, one resonance structure places the positive charge adjacent to the electron-withdrawing ethanone group, which is highly destabilizing. For attack at C6, the positive charge is placed ortho to the deactivating group, which is also unfavorable. Therefore, the reaction pathway proceeds preferentially through the more stable arenium ions, leading to substitution at the 3 and 5 positions.
Transformations Involving the Carbonyl Group
The carbonyl group (C=O) of the ethanone moiety is a site of significant reactivity, primarily undergoing nucleophilic addition and condensation reactions. fiveable.melibretexts.orgvanderbilt.edu
Carbonyl Reactivity in Condensation and Addition Reactions
The polarized nature of the carbonyl bond, with an electrophilic carbon atom and a nucleophilic oxygen atom, makes it susceptible to attack by nucleophiles.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water. masterorganicchemistry.com this compound, having α-hydrogens on its methyl group, can participate in base-catalyzed Aldol-type condensation reactions. libretexts.org A notable example is the Claisen-Schmidt condensation, where it would react with an aromatic aldehyde that lacks α-hydrogens to form an α,β-unsaturated ketone (a chalcone (B49325) derivative). masterorganicchemistry.com
Addition Reactions: A wide range of nucleophiles can add across the carbonyl double bond. For instance, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) would convert the ketone to a secondary alcohol. Reaction with Grignard reagents (R-MgBr) would lead to the formation of tertiary alcohols.
Derivatives via Carbonyl Functionalization (e.g., Oximes, Hydrazones)
The carbonyl group readily reacts with primary amine derivatives of the structure H₂N-Z to form imines (compounds containing a C=N double bond). These reactions are typically acid-catalyzed and proceed via a nucleophilic addition-elimination mechanism. nih.govkhanacademy.org
Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) results in the formation of an oxime. acs.orgresearchgate.netrepec.org This transformation is a common method for the characterization and derivatization of ketones. researchgate.net
Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives, such as 2,4-dinitrophenylhydrazine, yields the corresponding hydrazone. nih.govkhanacademy.org These derivatives are often highly crystalline solids with sharp melting points, making them useful for identification purposes.
The general mechanism involves the initial nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. nih.gov This intermediate is then protonated and subsequently loses a molecule of water to form the final imine product. nih.gov
| Reactant | Product Type | General Structure of Product |
|---|---|---|
| Hydroxylamine (NH₂OH) | Oxime | Ar-C(CH₃)=N-OH |
| Hydrazine (NH₂NH₂) | Hydrazone | Ar-C(CH₃)=N-NH₂ |
| Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone | Ar-C(CH₃)=N-NHC₆H₅ |
Ar represents the 2-(ethylsulfanyl)phenyl group.
Chemical Behavior of the Ethylsulfanyl Group
The ethylsulfanyl (thioether) group possesses a nucleophilic sulfur atom with lone pairs of electrons, which dictates its characteristic chemical behavior. nih.govnih.govresearchgate.netresearchgate.net
Oxidation: Thioethers are susceptible to oxidation. The oxidation state of the sulfur can be controlled by the choice of oxidizing agent and reaction conditions. researchgate.netmdpi.comnih.gov
Sulfoxide (B87167) Formation: Mild oxidation, for example with one equivalent of hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), selectively oxidizes the thioether to a sulfoxide. nih.govresearchgate.net
Sulfone Formation: The use of stronger oxidizing agents or an excess of the oxidant can further oxidize the sulfoxide to a sulfone. mdpi.comacsgcipr.org
Alkylation: The sulfur atom can act as a nucleophile and react with alkyl halides (e.g., methyl iodide) in an SN2 reaction. This process, known as alkylation, results in the formation of a trialkylsulfonium salt, which is a positively charged species. organic-chemistry.org
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Mild Oxidation | H₂O₂ (1 equiv.) or m-CPBA | Sulfoxide (-SOEt) |
| Strong Oxidation | H₂O₂ (excess) or KMnO₄ | Sulfone (-SO₂Et) |
| Alkylation | Alkyl Halide (e.g., CH₃I) | Sulfonium Salt (-S⁺(Et)CH₃ I⁻) |
Oxidation Reactions of the Thioether Moiety (e.g., Sulfoxides, Sulfones)
The sulfur atom in the thioether group of this compound is susceptible to oxidation, allowing for the stepwise formation of the corresponding sulfoxide and sulfone. This transformation is a fundamental reaction in organosulfur chemistry, providing access to compounds with significantly different chemical and physical properties. mdpi.comacsgcipr.org The oxidation state of the sulfur atom influences the polarity, coordinating ability, and electron-withdrawing nature of the substituent.
The selective oxidation of thioethers to sulfoxides without further oxidation to sulfones can be challenging but is achievable using controlled conditions and specific reagents. organic-chemistry.org Conversely, stronger oxidizing conditions can readily convert the thioether directly to the sulfone. organic-chemistry.org
Mechanism and Reagents:
The oxidation typically proceeds via a nucleophilic attack of the sulfur atom on an electrophilic oxygen source. A variety of reagents and catalytic systems have been developed to achieve this transformation with high efficiency and selectivity.
Hydrogen Peroxide (H₂O₂): As an environmentally benign oxidant, H₂O₂ is widely used. mdpi.comnih.gov The reaction can be catalyzed by acids (like glacial acetic acid) or various transition metal complexes. nih.gov The selectivity towards the sulfoxide or sulfone can often be controlled by temperature, reaction time, and the stoichiometry of the oxidant. mdpi.com For instance, using H₂O₂ in the presence of a tantalum carbide catalyst yields sulfoxides, while a niobium carbide catalyst promotes the formation of sulfones. organic-chemistry.org
Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for thioether oxidation. Stoichiometric control is crucial; one equivalent of m-CPBA typically yields the sulfoxide, while two equivalents lead to the sulfone.
Photocatalytic Oxidation: Modern methods employ visible-light-driven photocatalysis for the aerobic oxidation of thioethers. researchgate.net These systems can utilize organic dyes or metal-free quinoid catalysts, offering a green alternative that uses molecular oxygen as the terminal oxidant. researchgate.net Mechanism studies suggest the involvement of reactive oxygen species such as singlet oxygen or superoxide (B77818) radical anions. researchgate.net
The table below summarizes typical conditions for the selective oxidation of thioethers, which are applicable to this compound.
| Product | Oxidant/Catalyst System | Typical Conditions | Selectivity | Reference |
|---|---|---|---|---|
| 1-[2-(Ethanesulfinyl)phenyl]ethan-1-one (Sulfoxide) | H₂O₂ / TaC | Room temperature | High for sulfoxide | organic-chemistry.org |
| 1-[2-(Ethanesulfinyl)phenyl]ethan-1-one (Sulfoxide) | H₂O₂ / Sc(OTf)₃ | Mild conditions | High for mono-oxidation | organic-chemistry.org |
| 1-[2-(Ethanesulfinyl)phenyl]ethan-1-one (Sulfoxide) | Visible Light / O₂ / Photocatalyst | Room temperature, fluorinated solvent | Excellent for sulfoxide, prevents over-oxidation | researchgate.net |
| 1-[2-(Ethanesulfonyl)phenyl]ethan-1-one (Sulfone) | H₂O₂ / NbC | Room temperature | High for sulfone | organic-chemistry.org |
| 1-[2-(Ethanesulfonyl)phenyl]ethan-1-one (Sulfone) | H₂O₂ / Silica-based Tungstate Catalyst | Room temperature | Excellent for sulfone | organic-chemistry.org |
| 1-[2-(Ethanesulfonyl)phenyl]ethan-1-one (Sulfone) | Urea-H₂O₂ / Phthalic Anhydride (B1165640) | Ethyl acetate (B1210297) | High for sulfone without sulfoxide intermediate observation | organic-chemistry.org |
Cleavage and Functionalization of Carbon-Sulfur Bonds
The carbon-sulfur bond in thioethers, while generally stable, can be cleaved under specific reaction conditions, enabling the functionalization of the aromatic ring. nih.gov This process is of significant interest as it allows for the introduction of new atoms or functional groups at the position previously occupied by the sulfur moiety. nih.govnih.gov Transition-metal catalysis is a common strategy to achieve C–S bond activation and cleavage. rsc.orgnih.gov
Research Findings:
Catalytic Systems: Rhodium and tungsten complexes have been shown to mediate the regioselective cleavage of C–S bonds. rsc.orgnih.gov For instance, sulfur-directed reactions can lead to the insertion of alkynes into the C–S bond. rsc.org
Oxidative Cleavage: A heterogeneous nonprecious-metal catalyst (Co-N-C) has been developed for the direct oxidative cleavage of C–S bonds in a variety of organosulfur compounds, including sulfides, sulfoxides, and sulfones. nih.gov Using oxygen as the oxidant and ammonia (B1221849) as a nitrogen source, this system can convert organosulfur compounds into nitriles. nih.gov This suggests a potential pathway to transform this compound into 2-acetylbenzonitrile.
Mechanism: The cleavage often involves the initial coordination of the sulfur atom to a metal center, followed by oxidative addition of the C–S bond to the metal. Subsequent reductive elimination or other reaction steps can then lead to the final functionalized product. In oxidative protocols, the reaction may proceed through radical intermediates. nih.gov
The functionalization of the C-S bond in this compound could provide a route to a variety of ortho-substituted acetophenone (B1666503) derivatives that are otherwise difficult to synthesize.
Multi-Component Reactions and Cascade Processes Involving this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, and cascade reactions, involving a sequence of intramolecular transformations, are powerful tools for the efficient synthesis of complex molecules. nih.govresearchgate.netcibtech.org The structure of this compound, featuring a reactive acetyl group, makes it a suitable candidate for participation in such processes, particularly for the construction of heterocyclic scaffolds. researchgate.netamazonaws.com
Potential Applications in MCRs and Cascades:
The acetyl group is a key handle for initiating these reactions. The methyl group is acidic and can be deprotonated to form an enolate, while the carbonyl carbon is electrophilic.
Chalcone Formation and Subsequent Reactions: The most direct application involves the base-catalyzed condensation of the acetyl group with an aldehyde (a Claisen-Schmidt condensation) to form a chalcone derivative, specifically 1-[2-(ethylsulfanyl)phenyl]-3-arylprop-2-en-1-one. These chalcones are versatile intermediates that can undergo subsequent cascade reactions or participate in MCRs. tsijournals.com For example, reaction with dinucleophiles like hydrazines, hydroxylamine, or amidines can lead to the formation of five- or six-membered heterocyclic rings like pyrazoles, isoxazoles, and pyrimidines. tsijournals.com
Synthesis of Fused Heterocycles: The ortho-position of the thioether group can influence subsequent cyclization steps. While direct participation of the thioether in a cyclization might be less common without prior activation, its steric and electronic presence can direct the regioselectivity of reactions involving the acetyl-derived framework.
Cascade Cycloadditions: Substrates containing both an acetyl group and an adjacent functional group can be designed to undergo cascade cycloaddition reactions. For instance, related compounds like (2-ethynylphenyl)methanol (B87926) react with chalcones in the presence of a catalyst to yield complex spiroketals or oxa-bridged heterocycles through a cascade process. researchgate.net This highlights the potential for designing cascade reactions starting from appropriately modified derivatives of this compound.
The table below outlines a hypothetical, yet plausible, multi-component reaction sequence starting from this compound for the synthesis of a heterocyclic compound.
| Step | Reaction Type | Reactants | Intermediate/Product | Potential Outcome |
|---|---|---|---|---|
| 1 | Claisen-Schmidt Condensation | This compound, Aromatic Aldehyde (Ar-CHO), Base | Chalcone derivative | Formation of 1-[2-(ethylsulfanyl)phenyl]-3-aryl-prop-2-en-1-one |
| 2 | Michael Addition / Cyclization (Gewald Reaction variant) | Chalcone (from Step 1), Malononitrile, Elemental Sulfur, Base | Substituted Thiophene (B33073) | Synthesis of a highly functionalized 2-aminothiophene derivative |
| 3 | Hetero-Diels-Alder Reaction | Chalcone (from Step 1, acting as a heterodiene) with a dienophile | Fused S-Heterocycle | Construction of a polycyclic S-heterocycle |
Advanced Spectroscopic and Crystallographic Methodologies for Structural Analysis of 1 2 Ethylsulfanyl Phenyl Ethan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular framework.
Advanced ¹H and ¹³C NMR Techniques for Assignment
The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound offer foundational information about its structure. The chemical shifts are influenced by the electronic environment of each nucleus, with the electron-withdrawing acetyl group and the sulfur-containing ethylsulfanyl group exerting significant effects on the aromatic ring.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the protons of the ethyl group. The four protons on the ortho-substituted benzene (B151609) ring should appear as a complex multiplet system between approximately 7.2 and 7.8 ppm. The acetyl group's methyl protons would present as a sharp singlet, typically downfield around 2.6 ppm due to the deshielding effect of the adjacent carbonyl group. The ethylsulfanyl group would exhibit a quartet for the methylene (B1212753) (-CH₂-) protons around 3.0 ppm and a triplet for the methyl (-CH₃) protons around 1.3 ppm.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the ketone is highly deshielded and expected to appear around 200 ppm. The aromatic carbons show signals between 125 and 140 ppm, with the carbons directly attached to the substituents (C1 and C2) being clearly distinguishable. The aliphatic carbons of the acetyl and ethylsulfanyl groups would appear in the upfield region of the spectrum.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Aromatic (H6) | ~7.75 | dd | J ≈ 7.8, 1.5 | 1H |
| Aromatic (H4) | ~7.45 | td | J ≈ 7.5, 1.5 | 1H |
| Aromatic (H5) | ~7.35 | td | J ≈ 7.8, 1.2 | 1H |
| Aromatic (H3) | ~7.25 | dd | J ≈ 7.5, 1.2 | 1H |
| S-CH₂-CH₃ | ~3.00 | q | J ≈ 7.4 | 2H |
| CO-CH₃ | ~2.60 | s | - | 3H |
| S-CH₂-CH₃ | ~1.30 | t | J ≈ 7.4 | 3H |
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~200.0 |
| Aromatic (C2 - S) | ~139.5 |
| Aromatic (C1 - CO) | ~138.0 |
| Aromatic (C4) | ~132.0 |
| Aromatic (C6) | ~130.5 |
| Aromatic (C5) | ~126.0 |
| Aromatic (C3) | ~125.0 |
| CO-CH₃ | ~30.0 |
| S-CH₂-CH₃ | ~26.5 |
| S-CH₂-CH₃ | ~14.5 |
Two-Dimensional NMR Spectroscopy (COSY, HMQC, HMBC)
To confirm the assignments made from 1D NMR spectra and to establish the connectivity of the molecular skeleton, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between adjacent aromatic protons (H3-H4, H4-H5, H5-H6), confirming their positions on the ring. A strong cross-peak would also be observed between the methylene and methyl protons of the ethyl group, confirming the ethylsulfanyl fragment.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each protonated carbon by correlating the assigned proton signals from the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). It is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include:
The singlet of the acetyl methyl protons (CO-CH₃) to the carbonyl carbon (C=O) and the aromatic quaternary carbon C1.
The methylene protons of the ethyl group (S-CH₂) to the aromatic quaternary carbon C2 and the methyl carbon of the ethyl group.
The aromatic proton H6 to carbons C2 and C4, confirming the ortho-substitution pattern.
Conformational Analysis using NMR
The conformational dynamics of this compound, particularly the orientation of the acetyl and ethylsulfanyl substituents relative to the phenyl ring, can be investigated using NMR. Due to potential steric hindrance between the two ortho substituents, the molecule is likely to adopt a preferred, non-planar conformation. nih.gov
The rotation around the C(aryl)-C(carbonyl) and C(aryl)-S bonds can be studied. For ortho-substituted acetophenones, a conformation where the carbonyl group is oriented away from the bulky ortho substituent is often favored. nih.gov Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine spatial proximities between protons. A NOESY experiment could reveal correlations between the acetyl methyl protons and the aromatic H6 proton, or between the ethyl group protons and the aromatic H3 proton, depending on the lowest-energy conformation.
Furthermore, variable-temperature NMR studies can provide information on the energy barriers to rotation. If the rotation is slow enough on the NMR timescale at lower temperatures, distinct signals for different conformers might be observed. colostate.edu
Vibrational Spectroscopy Methodologies (Infrared and Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Characteristic Group Frequencies and Band Assignments
The IR and Raman spectra of this compound are expected to show several characteristic absorption bands that confirm the presence of its key structural features.
The most prominent band in the IR spectrum would be the strong C=O stretching vibration of the ketone. Because the carbonyl group is conjugated with the aromatic ring, this band is expected at a lower wavenumber, typically around 1685-1690 cm⁻¹. spectroscopyonline.comorgchemboulder.com Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. C-H stretching vibrations are also clearly identifiable, with aromatic C-H stretches appearing above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl and ethyl groups appearing just below 3000 cm⁻¹. libretexts.org
The C-S bond stretch is typically weak in the IR spectrum and appears in the fingerprint region, usually between 600 and 800 cm⁻¹. optica.org Raman spectroscopy can be particularly useful for observing the C-S and other sulfur-related vibrations, as these bonds often exhibit strong Raman scattering. acs.org
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Notes |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Characteristic of sp² C-H bonds. |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | From acetyl and ethyl groups. |
| C=O Stretch (Ketone) | ~1685 | Strong | Lowered frequency due to conjugation with the phenyl ring. spectroscopyonline.comlibretexts.org |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Multiple bands expected. |
| CH₃, CH₂ Bending | 1470 - 1360 | Medium | Deformation modes of aliphatic groups. |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | Pattern is diagnostic of substitution. |
| C-S Stretch | 800 - 600 | Weak-Medium | Often more prominent in the Raman spectrum. acs.org |
Applications in Reaction Monitoring
In-situ FT-IR spectroscopy is a powerful Process Analytical Technology (PAT) tool for monitoring chemical reactions in real-time. wiley.commdpi.com It allows for the tracking of reactants, intermediates, and products by observing changes in their characteristic vibrational bands.
A plausible synthesis for this compound is the Friedel-Crafts acylation of ethyl phenyl sulfide (B99878) using acetyl chloride and a Lewis acid catalyst like aluminum chloride. In-situ IR could monitor this reaction by focusing on the carbonyl stretching region. The disappearance of the acetyl chloride C=O band (around 1800 cm⁻¹) and the simultaneous appearance and growth of the product's conjugated ketone C=O band (~1685 cm⁻¹) would provide a real-time profile of the reaction's progress, enabling the determination of reaction kinetics and endpoint. researchgate.net This eliminates the need for offline sampling and analysis, leading to improved process control and safety. youtube.com
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Detailed mass spectrometric analysis of this compound has not been reported in the available scientific literature.
High-Resolution Mass Spectrometry (HRMS)
No published HRMS data providing the exact mass and elemental composition of this compound could be located.
Tandem Mass Spectrometry (MS/MS) for Structural Information
There are no available MS/MS studies detailing the fragmentation pathways of this compound.
Electronic Spectroscopy Methodologies (UV-Vis)
The UV-Vis absorption spectrum for this compound has not been documented in the reviewed literature.
Analysis of Chromophores and Conjugation Effects
A specific analysis of the chromophores and conjugation effects based on the experimental UV-Vis spectrum of this compound is not possible without the spectral data.
X-ray Crystallography for Solid-State Structural Determination
A crystal structure for this compound has not been deposited in crystallographic databases, and no studies reporting its single-crystal X-ray diffraction analysis were found.
Crystal Packing and Intermolecular Interactions
Without a determined crystal structure, information regarding the crystal packing and intermolecular interactions of this compound in the solid state is unavailable.
Absolute Configuration Determination
The primary methods for determining the absolute configuration of chiral molecules include single-crystal X-ray diffraction (XRD), vibrational circular dichroism (VCD), and electronic circular dichroism (ECD). Each of these techniques relies on the differential interaction of the chiral molecule with polarized light or X-rays.
Single-Crystal X-ray Diffraction (XRD)
Single-crystal X-ray diffraction is considered the gold standard for determining the absolute configuration of crystalline compounds. wikipedia.org This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. For chiral molecules that crystallize in a non-centrosymmetric space group, the phenomenon of anomalous dispersion can be used to determine the absolute structure. wikipedia.org
The Flack parameter is a critical value derived from the crystallographic data that provides a reliable indication of the absolute configuration. wikipedia.org A Flack parameter close to zero confirms the correct enantiomer has been modeled, while a value near one suggests the opposite enantiomer. wikipedia.org The successful application of this method requires obtaining a high-quality single crystal of one of the enantiomers of this compound, which can sometimes be a challenging process.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational circular dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. wikipedia.orgnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure.
To determine the absolute configuration using VCD, the experimental spectrum is compared to a theoretically predicted spectrum. This requires computational modeling, typically using density functional theory (DFT), to calculate the theoretical VCD spectrum for one of the enantiomers (e.g., the (R)-enantiomer). nih.gov A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov This method is particularly valuable as it does not require crystallization of the compound. nih.gov
Hypothetical Research Findings for this compound
In the absence of direct experimental data, a hypothetical approach to determining the absolute configuration of this compound would involve the following steps:
Enantioselective Synthesis or Chiral Separation: The first step would be to obtain an enantiomerically pure or enriched sample of the compound. This could be achieved through asymmetric synthesis or by separating the racemic mixture using chiral chromatography.
Crystallization and XRD Analysis: Attempts would be made to grow single crystals of one of the enantiomers. If successful, single-crystal XRD analysis would be performed. The resulting crystallographic data would be analyzed to determine the space group and calculate the Flack parameter, leading to a definitive assignment of the absolute configuration.
VCD Spectroscopic Analysis: A solution of the enantiomerically enriched sample would be analyzed using a VCD spectrometer. Concurrently, DFT calculations would be performed to predict the VCD spectrum for a chosen enantiomer. A comparison of the signs and relative intensities of the peaks in the experimental and theoretical spectra would provide an independent determination of the absolute configuration.
The hypothetical data that would be generated from such an analysis is presented in the tables below.
Table 1: Hypothetical Crystallographic Data for (R)-1-[2-(Ethylsulfanyl)phenyl]ethan-1-one
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1048.0 |
| Z | 4 |
| Flack Parameter | 0.05(3) |
| Method of Determination | Single-Crystal X-ray Diffraction |
Table 2: Hypothetical VCD Analysis Data for this compound
| Wavenumber (cm⁻¹) | Experimental VCD Sign | Theoretical VCD Sign ((R)-enantiomer) | Vibrational Mode Assignment |
| 1680 | + | + | C=O stretch |
| 1450 | - | - | CH₃ asymmetric bend |
| 1300 | + | + | Phenyl ring stretch |
| 1150 | - | - | C-S stretch |
| Conclusion | Matches (R)-enantiomer |
These tables illustrate the type of data that would be obtained from experimental and computational analyses to determine the absolute configuration of this compound. The consistent results from both X-ray crystallography and VCD spectroscopy would provide a high degree of confidence in the assigned absolute configuration.
Computational and Theoretical Investigations of 1 2 Ethylsulfanyl Phenyl Ethan 1 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical lens to examine molecular properties at the atomic and subatomic levels. aps.org Methods like Density Functional Theory (DFT) and other high-level ab initio calculations are frequently employed to study the behavior of organic molecules, including those containing sulfur. numberanalytics.com
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. libretexts.org For 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one, an analysis would involve examining the arrangement and energies of its molecular orbitals.
Key aspects of such an analysis include:
Electron Distribution: Mapping the electron density to identify electron-rich and electron-deficient regions of the molecule.
Orbital Composition: Determining the contribution of atomic orbitals from the phenyl ring, the ethanone (B97240) group, and the ethylsulfanyl substituent to each molecular orbital.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
HOMO: The HOMO is the highest-energy orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).
LUMO: The LUMO is the lowest-energy orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap generally suggests higher reactivity. For this compound, FMO analysis would predict the most likely sites for nucleophilic and electrophilic attack. scribd.com
Below is a conceptual table illustrating the kind of data FMO calculations would provide.
| Molecular Orbital | Energy (eV) (Illustrative) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital; likely localized on the sulfur atom and phenyl ring, indicating these are primary sites for electrophilic attack. |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; likely localized on the carbonyl group, indicating the primary site for nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 | The energy difference, which provides an estimate of the molecule's reactivity and electronic excitation energy. |
Conformational Analysis and Energy Landscapes
Molecules with rotatable single bonds, like the ethyl group and its attachment to the phenyl ring in this compound, can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and map the potential energy surface (PES) that describes the energy of the molecule as a function of its geometry.
This process involves:
Systematic Search: Rotating the key dihedral angles (torsion angles) to explore the different possible shapes of the molecule.
Energy Minimization: Optimizing the geometry of each potential conformer to find the local energy minima on the PES.
Energy Landscapes: Plotting the relative energies of the conformers to identify the most stable (lowest energy) conformation and the energy barriers between them.
For molecules with flexibility, neglecting a thorough conformational search can lead to significant errors in calculated thermochemical data and reactivity predictions. nih.gov The relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for understanding the molecule's bulk properties.
Reaction Pathway Modeling and Transition State Calculations
Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. nih.gov By modeling the reaction pathway, chemists can understand how reactants are converted into products, identify any intermediates, and determine the energy required for the reaction to occur.
This involves:
Identifying Stationary Points: Locating the reactants, products, and any intermediates, which are all energy minima on the potential energy surface.
Locating Transition States: Finding the transition state (TS), which is a first-order saddle point on the PES and represents the highest energy barrier along the reaction coordinate. nih.govresearchgate.net
Calculating Activation Energy: The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is a key determinant of the reaction rate. rsc.org
Transition state theory (TST) can be used to convert these calculated energy barriers into theoretical reaction rate constants. rsc.org
Mechanistic Insights from Theoretical Studies
Theoretical studies provide a step-by-step view of a reaction mechanism that is often impossible to observe experimentally. For a compound like this compound, this could involve modeling reactions such as oxidation at the sulfur atom, electrophilic aromatic substitution on the phenyl ring, or nucleophilic addition to the carbonyl group.
Computational modeling can reveal:
Reaction Feasibility: By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. mdpi.com
Role of Catalysts: The effect of a catalyst on lowering the activation energy barrier can be explicitly modeled.
Solvent Effects: The influence of the solvent on the reaction pathway and energetics can be incorporated using continuum solvation models (like PCM) or by including explicit solvent molecules in the calculation. researchgate.net
Spectroscopic Property Prediction and Validation
Quantum chemical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. nih.gov
Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. Comparing the calculated spectrum with the experimental one helps in assigning the observed vibrational modes to specific molecular motions, such as C=O stretching or C-S bending. mdpi.com
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts are often in good agreement with experimental values and can aid in the structural elucidation of complex molecules. researchgate.net
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. nih.govelsevierpure.com This helps in understanding the electronic properties and color of the compound.
A comparison between predicted and experimental spectroscopic data serves as a crucial benchmark for the accuracy of the chosen computational methods. researchgate.net
The table below illustrates the types of data that would be generated and compared in such a study.
| Spectroscopic Technique | Predicted Value (Illustrative) | Experimental Value (Illustrative) | Assignment |
| IR Frequency | 1685 cm⁻¹ | 1680 cm⁻¹ | C=O stretch |
| ¹H NMR Chemical Shift | 2.6 ppm (s, 3H) | 2.5 ppm (s, 3H) | -C(O)CH₃ protons |
| ¹³C NMR Chemical Shift | 198 ppm | 197 ppm | Carbonyl carbon (-C=O) |
| UV-Vis λmax | 250 nm, 295 nm | 252 nm, 298 nm | π → π* transitions |
Utility of 1 2 Ethylsulfanyl Phenyl Ethan 1 One in Chemical Synthesis and Materials Science
Role as a Key Intermediate in Organic Synthesis
1-[2-(Ethylsulfanyl)phenyl]ethan-1-one serves as a pivotal intermediate in the synthesis of a variety of organic compounds. Its utility stems from the presence of multiple reactive sites that can be selectively targeted to build molecular complexity.
Building Block for Complex Aromatic and Heterocyclic Systems
A primary application of this compound and its analogs is in the construction of complex aromatic and heterocyclic systems, particularly those containing sulfur. These scaffolds are of significant interest due to their presence in numerous pharmaceutically active compounds and functional materials.
One of the most prominent applications is in the synthesis of benzo[b]thiophenes , a class of sulfur-containing heterocycles with diverse biological activities. nih.gov Various synthetic strategies have been developed to construct the benzo[b]thiophene core, and ortho-thio-substituted acetophenones are valuable precursors in these methodologies. nih.gov For instance, the intramolecular cyclization of such compounds can lead to the formation of the fused thiophene (B33073) ring.
Furthermore, this class of compounds is instrumental in the synthesis of thieno[3,2-b]thiophenes . nih.gov These fused heterocyclic systems are of great interest in the field of organic electronics for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to their excellent charge transport properties. The synthesis of substituted thieno[3,2-b]thiophenes often involves the condensation of thiophene derivatives, for which this compound can serve as a precursor or a model compound for methodology development. nih.gov
The reactivity of the acetyl group, in conjunction with the ortho-sulfanyl group, allows for a range of cyclization reactions to form various other heterocyclic systems. These reactions often proceed through the formation of a key intermediate which then undergoes an intramolecular condensation to furnish the final heterocyclic ring.
Precursor to Structurally Related Derivatives
Beyond the synthesis of complex heterocyclic systems, this compound is a valuable precursor for the synthesis of a variety of structurally related derivatives. The ketone functionality can be readily transformed into other functional groups, such as alcohols, alkenes, and amines, through standard organic transformations. For example, reduction of the ketone would yield the corresponding alcohol, 1-[2-(ethylsulfanyl)phenyl]ethanol, while reaction with a Wittig reagent could produce a substituted alkene.
Moreover, the thioether linkage can be oxidized to the corresponding sulfoxide (B87167) or sulfone, providing access to a different class of compounds with altered electronic and steric properties. These derivatives can then be utilized in further synthetic transformations or evaluated for their own unique properties. The ability to easily modify both the ketone and the thioether functionalities makes this compound a versatile starting material for generating a library of related compounds for various research purposes.
Potential in Ligand Design and Coordination Chemistry
The presence of both a sulfur atom (a soft donor) and an oxygen atom of the carbonyl group (a hard donor) in a 1,2-relationship on the aromatic ring makes this compound and its derivatives attractive candidates for ligand design in coordination chemistry. uci.edu The ability of such molecules to act as bidentate or potentially multidentate ligands allows for the formation of stable complexes with a variety of metal ions. scribd.comresearchgate.net
The coordination behavior of such ligands is influenced by the nature of the metal ion. Soft metal ions are expected to preferentially coordinate to the sulfur atom, while harder metal ions would favor coordination with the carbonyl oxygen. This differential affinity can be exploited to control the structure and reactivity of the resulting metal complexes.
Furthermore, modification of the ethyl group on the sulfur or the methyl group of the acetyl moiety can be used to fine-tune the steric and electronic properties of the ligand, thereby influencing the geometry and stability of the coordination compounds. The synthesis of Schiff base ligands, by condensation of the ketone with various amines, can also lead to multidentate ligands with enhanced coordination capabilities. hakon-art.comresearchgate.netijarsct.co.in The resulting metal complexes could have potential applications in catalysis, sensing, and materials science.
Applications in Synthetic Methodologies Development
This compound and its analogs are valuable substrates for the development of new synthetic methodologies, particularly in the area of metal-catalyzed cross-coupling and C-H activation reactions. researchgate.net The presence of the thioether group can influence the regioselectivity of reactions on the aromatic ring.
For instance, palladium-catalyzed reactions are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. The development of efficient methods for the synthesis of complex molecules often relies on the use of well-defined starting materials to test and optimize new catalytic systems. Thioether-containing ketones serve as useful platforms for exploring novel transformations. researchgate.netnih.gov
Moreover, the development of greener synthetic methods is a major focus in modern chemistry. nih.gov Compounds like this compound can be used as model substrates to explore more sustainable reaction conditions, such as the use of water as a solvent or the development of catalyst-free reactions. nih.gov The insights gained from studying the reactivity of this compound can be applied to the synthesis of more complex and valuable molecules.
Exploration in Polymer and Advanced Materials Chemistry
The structural motifs present in this compound, namely the aromatic ketone and thioether linkages, are relevant to the field of high-performance polymers. Poly(ether ether ketone) (PEEK) is a well-known high-performance thermoplastic with excellent thermal and mechanical properties. polysciences.com The introduction of thioether linkages into the polymer backbone to create poly(thioether-ketone)s (PTEKs) can modify the properties of the resulting materials. acs.orgacs.org
The incorporation of sulfur atoms can enhance properties such as refractive index and hydrophobicity. acs.org While this compound itself is a small molecule, it can be seen as a monomeric unit that could potentially be incorporated into polymer chains. The development of new monomers is crucial for the synthesis of novel polymers with tailored properties. mdpi.com
Furthermore, the study of small molecules that contain the key functional groups found in high-performance polymers can provide valuable insights into the structure-property relationships of these materials. The thermal and chemical stability of compounds like this compound can be indicative of the properties that might be expected from polymers containing similar structural units. The exploration of such molecules in the context of materials science could lead to the development of new polymers with advanced properties for a range of applications. acs.orgacs.orgntu.edu.twresearchgate.net
Analogues and Structure-Activity Relationship Studies (excluding biological activity)
The synthesis and study of analogues of this compound are important for establishing structure-activity relationships (SAR), which are crucial for the rational design of molecules with specific properties. nih.gov By systematically modifying the structure of the parent compound and evaluating the impact of these changes on its chemical reactivity or physical properties, a deeper understanding of the underlying principles can be gained.
For example, varying the alkyl group on the sulfur atom (e.g., methyl, propyl) or introducing substituents on the phenyl ring can influence the electronic and steric environment of the reactive centers. This, in turn, can affect the rate and outcome of chemical reactions in which these compounds participate.
Below is a table of some analogues of this compound and their key identifiers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 70201-55-7 | C10H12OS | 180.27 |
| 1-[4-(Ethylsulfanyl)phenyl]ethan-1-one | 3585-73-7 | C10H12OS | 180.27 |
| 1-(4-(Methylthio)phenyl)ethanone | 1778-09-2 | C9H10OS | 166.24 |
| 2-Ethylsulfanyl-1-phenylpropan-1-one | Not Available | C11H14OS | 194.30 |
| 1-(4-Ethylphenyl)ethanone | 937-30-4 | C10H12O | 148.20 |
The study of these and other analogues is essential for developing a comprehensive understanding of how subtle structural modifications can lead to significant changes in chemical behavior and material properties. This knowledge is invaluable for the targeted design of new molecules for specific applications in chemical synthesis and materials science.
Future Research Directions and Unexplored Avenues for 1 2 Ethylsulfanyl Phenyl Ethan 1 One
Development of Novel and Efficient Synthetic Routes
The synthesis of substituted acetophenones is a well-established area of organic chemistry, with traditional methods such as Friedel-Crafts acylation being widely used. However, these methods often suffer from drawbacks such as the use of stoichiometric amounts of Lewis acids, harsh reaction conditions, and limited functional group tolerance. Future research should focus on developing more efficient and sustainable synthetic routes to 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one and its derivatives.
One promising avenue is the application of transition-metal catalyzed cross-coupling reactions. For instance, palladium-catalyzed coupling of organoboron compounds (Suzuki coupling) or organotin compounds (Stille coupling) with appropriate acylating agents could provide a milder and more versatile approach. Research into the use of less expensive and more abundant transition metals, such as nickel, could also lead to more cost-effective synthetic procedures. A nickel-catalyzed Heck arylation of electron-rich olefins like n-butyl vinyl ether with suitable aryl bromides has shown promise for preparing functionalized acetophenones. researchgate.net
Furthermore, the development of one-pot synthetic strategies would be highly beneficial. A one-pot synthesis of β-keto sulfones from ketones has been reported, which could potentially be adapted for the synthesis of this compound. rsc.org Such methods improve efficiency by reducing the number of intermediate purification steps, saving time and resources.
A comparative table of potential synthetic routes is presented below:
| Synthetic Method | Potential Advantages | Research Focus |
| Friedel-Crafts Acylation | Readily available starting materials. | Development of milder catalysts, improved regioselectivity. |
| Palladium-Catalyzed Coupling | High functional group tolerance, mild reaction conditions. | Optimization of catalyst systems, exploration of diverse coupling partners. |
| Nickel-Catalyzed Heck Arylation | Use of a less expensive catalyst. | Broadening the substrate scope, improving reaction efficiency. researchgate.net |
| One-Pot Syntheses | Increased efficiency, reduced waste. | Designing novel multi-component reactions. |
Advanced Mechanistic Studies and Kinetic Analysis
A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. For this compound, the interplay between the ortho-ethylsulfanyl group and the acetyl moiety could lead to interesting electronic and steric effects that influence its reactivity.
Future research should employ a combination of experimental and computational techniques to elucidate the mechanisms of reactions involving this compound. Kinetic studies, including reaction rate measurements under various conditions (temperature, concentration, catalyst loading), can provide valuable insights into the reaction order and the nature of the rate-determining step.
The use of in-situ spectroscopic techniques, such as NMR and IR spectroscopy, can help in the identification of transient intermediates and transition states. For example, studies on ortho-hydroxythioacetophenones have revealed the importance of intramolecular hydrogen bonding in stabilizing the monomeric form. researchgate.net Similar investigations could be conducted on this compound to understand the role of the sulfur atom in directing reaction pathways.
Exploration of New Chemical Transformations
The reactivity of the acetyl group and the aromatic ring in this compound opens up possibilities for a wide array of chemical transformations. Future research should aim to explore novel reactions that can lead to the synthesis of new and potentially valuable compounds.
For instance, the acetyl group can serve as a handle for various functional group interconversions. Enamino ketones derived from acetophenones have been used in the synthesis of substituted isoxazoles. mdpi.com The development of similar transformations for this compound could lead to new heterocyclic compounds with potential biological activity.
The ortho-ethylsulfanyl group can also be a site for chemical modification. Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would significantly alter the electronic properties of the molecule and could be a key step in the synthesis of other important compounds. For example, ketosulfone derivatives are important synthons in the preparation of pharmaceutical active ingredients. google.comgoogle.com
Integration with Flow Chemistry and Automated Synthesis
The adoption of modern technologies such as flow chemistry and automated synthesis can significantly accelerate the research and development process. rsc.org Flow chemistry, in particular, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for seamless scale-up. nih.govbeilstein-journals.orgresearchgate.net
Future research should focus on developing continuous-flow processes for the synthesis of this compound. This would involve the design of suitable reactor systems, optimization of reaction parameters (flow rate, temperature, pressure), and integration of in-line analytical techniques for real-time monitoring and control. zenodo.org
Automated synthesis platforms can be employed for high-throughput screening of reaction conditions and for the rapid synthesis of a library of derivatives of this compound. This would enable a more systematic exploration of its chemical space and could lead to the discovery of new compounds with desired properties.
Synergistic Experimental and Theoretical Approaches
The combination of experimental and theoretical studies can provide a comprehensive understanding of the structure, properties, and reactivity of this compound. nih.gov Computational chemistry methods, such as density functional theory (DFT), can be used to model the electronic structure, predict spectroscopic properties, and investigate reaction mechanisms at the molecular level.
Future research should aim for a close synergy between experimental and theoretical work. For example, computational modeling could be used to predict the most promising synthetic routes or to explain unexpected experimental observations. Conversely, experimental data can be used to validate and refine theoretical models, leading to a more accurate and predictive understanding of the chemical system. Such a synergistic approach has been successfully applied to understand the properties of complex molecules. nih.gov
Q & A
Q. Structure-Activity Relationship (SAR) Studies :
| Derivative | Bioactivity (IC₅₀) | Mechanism |
|---|---|---|
| Ethylsulfanyl analog | 8.7 µM (Antimicrobial) | Disrupts bacterial membranes |
| Methoxy analog | 22.4 µM | Lower activity due to reduced lipophilicity |
Further optimization could involve introducing halogens or heterocycles to the phenyl ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
